molecular formula C13H19N3OS B4765232 2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide

2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No. B4765232
M. Wt: 265.38 g/mol
InChI Key: GWWXEUWBWCJLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a hydrazine derivative, which has been shown to exhibit various biochemical and physiological effects. In

Scientific Research Applications

2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been used in several scientific research studies to investigate its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes involved in various biological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a valuable compound for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide. One potential area of research is to investigate its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is to explore the mechanism of action of this compound to gain a better understanding of its biological effects. Additionally, future research could focus on developing new derivatives of this compound with improved biological activities and reduced toxicity.
Conclusion
In conclusion, this compound is a promising compound with various potential applications in biomedical research. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable compound for investigating various biological processes. However, its potential toxicity may limit its use in certain experiments. Further research is needed to explore its potential applications in the treatment of various diseases and to develop new derivatives with improved biological activities.

properties

IUPAC Name

1-(butanoylamino)-3-(2-phenylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-2-6-12(17)15-16-13(18)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWXEUWBWCJLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=S)NCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide
Reactant of Route 6
2-butyryl-N-(2-phenylethyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.